molecular formula C2H6N4S B14168712 1,2,4,5-Tetrazinane-3-thione CAS No. 89093-71-0

1,2,4,5-Tetrazinane-3-thione

Cat. No.: B14168712
CAS No.: 89093-71-0
M. Wt: 118.16 g/mol
InChI Key: ZCWZNGWYQSOGEH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazinane-3-thione is a heterocyclic compound that contains a tetrazine ring with a thione group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrazinane-3-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate nitriles with hydrazine, followed by oxidation. For example, the Pinner reaction procedure can be used, where nitriles are cyclized by the action of hydrazine . Oxidizing agents such as isoamyl nitrite, hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, and oxygen can be employed to achieve the desired oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazinane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted tetrazine derivatives .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazinane-3-thione involves its interaction with molecular targets and pathways. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity. It can participate in [4+2] cycloaddition reactions with inverse electron demand, transforming into functionalized pyridazines and other heterocycles . The presence of four electron-withdrawing heteroatoms in the ring enhances its azadiene characteristics and tendency for ring opening .

Comparison with Similar Compounds

1,2,4,5-Tetrazinane-3-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

89093-71-0

Molecular Formula

C2H6N4S

Molecular Weight

118.16 g/mol

IUPAC Name

1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7)

InChI Key

ZCWZNGWYQSOGEH-UHFFFAOYSA-N

Canonical SMILES

C1NNC(=S)NN1

Origin of Product

United States

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